1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt is a chemical compound known for its unique structure and properties This compound belongs to the benzimidazolium family, characterized by the presence of a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Chlorination: The benzimidazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chloro groups at the 5 and 6 positions.
Alkylation: The chlorinated benzimidazole is subjected to alkylation reactions using ethyl and methyl halides to introduce the ethyl and methyl groups at the 1 and 2 positions, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to obtain the desired purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Forms: Products with reduced functional groups.
Substituted Products: Compounds with new substituents replacing the chloro groups.
Scientific Research Applications
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt: .
Properties
CAS No. |
32634-37-0 |
---|---|
Molecular Formula |
C14H18Cl2N2O3S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-3-17-10(2)18(6-4-5-7-22(19,20)21)14-9-12(16)11(15)8-13(14)17/h8-9H,3-7H2,1-2H3 |
InChI Key |
FIFXKAVKRSMYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.